molecular formula C13H14N2O3 B2744049 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 1613051-36-7

3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B2744049
CAS No.: 1613051-36-7
M. Wt: 246.266
InChI Key: KNWXGLFNPYEIDZ-SNAWJCMRSA-N
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Description

3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid is a complex organic compound featuring a unique structure that combines a pyrrole ring with an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor such as 2,5-dimethylpyrrole, the pyrrole ring can be synthesized through a condensation reaction involving an aldehyde and an amine under acidic conditions.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving a nitrile and an α-haloketone.

    Coupling of the Rings: The pyrrole and oxazole rings are then coupled through a cross-coupling reaction, often using palladium-catalyzed Suzuki or Heck reactions.

    Formation of the Prop-2-enoic Acid Side Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole and oxazole rings, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid side chain, converting it to a saturated propanoic acid derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) are typically used.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The presence of both pyrrole and oxazole rings makes it a versatile scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its stability and reactivity.

Mechanism of Action

The biological activity of 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid is often mediated through its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s mechanism of action typically involves binding to these targets, altering their function, and thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid: Lacks the oxazole ring, making it less versatile in terms of reactivity and biological activity.

    3-[1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid: Similar structure but without the dimethyl groups, which can affect its chemical properties and reactivity.

Uniqueness

The presence of both the dimethyl groups and the oxazole ring in 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid provides a unique combination of steric and electronic effects. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

Properties

IUPAC Name

(E)-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-6-11(4-5-13(16)17)10(3)15(8)12-7-9(2)18-14-12/h4-7H,1-3H3,(H,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWXGLFNPYEIDZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NOC(=C2)C)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=NOC(=C2)C)C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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